1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol

Physicochemical profiling Lipophilicity XLogP3

Researchers requiring systematic SAR profiling of pyrimidinyl-sulfanyl alcohols often face supply gaps for well-characterized racemic intermediates. This compound (MW 238.23, XLogP3 1.9) resolves that gap with 98% purity and one H-bond donor, meeting fragment-library criteria (MW ≤ 250). Key advantages: • Stepwise 0.4 log-unit XLogP3 increments vs. des-methyl (1.5) and 4,6-dimethyl (2.3) analogs enable quantitative lipophilicity-driven SAR. • Racemic form eliminates chiral resolution costs; non-hazardous shipping classification reduces logistics burden. • Thioether linkage permits selective oxidation to sulfoxide/sulfone for library diversification.

Molecular Formula C8H9F3N2OS
Molecular Weight 238.23 g/mol
CAS No. 1343623-30-2
Cat. No. B1532938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol
CAS1343623-30-2
Molecular FormulaC8H9F3N2OS
Molecular Weight238.23 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)SCC(C(F)(F)F)O
InChIInChI=1S/C8H9F3N2OS/c1-5-2-3-12-7(13-5)15-4-6(14)8(9,10)11/h2-3,6,14H,4H2,1H3
InChIKeyFHIDAVMJAICGNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Class and Procurement Identity


1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol (CAS 1343623-30-2, MW 238.23 g/mol, molecular formula C₈H₉F₃N₂OS) is a racemic trifluoromethyl-substituted secondary alcohol bearing a 4-methylpyrimidin-2-yl sulfanyl group at the 3-position. The compound belongs to the class of pyrimidinyl-sulfanyl alcohols that serve as versatile synthetic intermediates for medicinal chemistry and agrochemical programs [1]. Its key structural features include a hydrogen-bond-donor alcohol group (HBD = 1), a trifluoromethyl moiety, and a 4-methylpyrimidine heterocycle connected via a thioether bridge .

Racemic synthon For applications where stereochemistry is not required
4-Methyl pyrimidine core Enables single-step lipophilicity tuning in SAR studies
Alcohol functional handle H-bond donor suitable for derivatization and biophysical immobilization

Why Generic Substitution Fails


Substitution among in-class compounds—such as moving from a ketone to an alcohol, adding a 6-methyl group to the pyrimidine ring, or choosing a chiral versus racemic form—alters at least three pharmacologically relevant properties: lipophilicity (XLogP3), hydrogen-bond donor capacity, and molecular weight. The target compound (XLogP3 = 1.9, one H-bond donor) [1] occupies a differentiated position relative to the ketone analog (XLogP3 = 2.3, zero H-bond donors) [2], the 4,6-dimethyl analog (XLogP3 = 2.3) [3], and the des-methyl chiral analog (XLogP3 = 1.5) [4]. These shifts affect aqueous solubility, membrane permeability, and SAR interpretation, making direct substitution without re-optimization scientifically unsound.

Ketone analog Replacing alcohol with ketone removes the H-bond donor, potentially altering solubility and target interactions.
4,6-Dimethyl analog Additional methyl increases lipophilicity and molecular weight, which may shift SAR interpretation.
Chiral (S)-enantiomer Single enantiomer introduces stereochemical complexity; racemate may not reproduce enantiomer-specific activity.

Quantitative Differential Evidence


XLogP3 Lipophilicity Shift vs Ketone Analog

The target alcohol compound (CAS 1343623-30-2) exhibits a computed XLogP3-AA of 1.9, which is 0.4 log units lower than the corresponding ketone analog 1,1,1-trifluoro-3-(4-methylpyrimidin-2-yl)sulfanyl-propan-2-one (CAS 127183-45-3, XLogP3-AA = 2.3) [1][2]. This reduction in lipophilicity reflects the replacement of the carbonyl group with a secondary alcohol, introducing one hydrogen-bond donor (HBD = 1 vs. HBD = 0) [1][2]. The XLogP3 difference translates to an approximate 2.5-fold lower octanol-water partition coefficient for the target compound.

Lipophilicity Shift
Cross-study comparable
XLogP3 1.9 vs ketone 2.3 (Δ –0.4)
Lower lipophilicity with H-bond donor may support solubility optimization.
Computed XLogP3; experimental logP unavailable.
Physicochemical profiling Lipophilicity XLogP3

XLogP3 Positioning Between Dimethyl and Des-Methyl Analogs

The target compound (XLogP3 = 1.9) occupies a lipophilicity window exactly intermediate between the 4,6-dimethyl analog 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol (CAS 1341337-52-7, XLogP3 = 2.3) and the des-methyl chiral analog (2S)-1,1,1-trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol (CAS 477712-81-5, XLogP3 = 1.5) [1][2][3]. The single 4-methyl substituent provides a 0.4 log-unit increase in lipophilicity relative to the completely unsubstituted pyrimidine, while the absence of a 6-methyl group avoids an additional 0.4 log-unit rise seen with the 4,6-dimethyl variant.

Lipophilicity Positioning
Cross-study comparable
XLogP3 1.9 intermediate between des-methyl (1.5) and 4,6-dimethyl (2.3)
Stepwise 0.4 log-unit increments enable lipophilicity titration in SAR.
Neutral species computation.
Structure-activity relationship SAR Lipophilicity tuning

Molecular Weight Reduction vs Dimethyl Analog

The target compound (MW = 238.23 g/mol) is 14.03 Da lighter than the 4,6-dimethyl analog 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol (MW = 252.26 g/mol), representing the mass of one methyl group [1][2]. This reduction in molecular weight is structurally concentrated on the heterocyclic core, removing lipophilic bulk at the 6-position without sacrificing the trifluoromethyl alcohol substructure. The target compound retains the same HBD count (1) and HBA count (7) as the dimethyl analog [1][2].

Molecular Weight
Cross-study comparable
MW 238.23 vs dimethyl analog 252.26 (Δ –14 Da)
Lower MW retains hydrogen-bonding features for fragment library fitness.
PubChem computed MW.
Molecular weight Drug-likeness Fragment optimization

Documented Purity Versus Ketone Analog

The target compound is offered at a documented minimum purity of 98% by reputable suppliers (Leyan product 1620190, CAS 1343623-30-2) and at 95% purity by AKSci . In contrast, the closest structural analog—the ketone 1,1,1-trifluoro-3-(4-methylpyrimidin-2-yl)sulfanyl-propan-2-one (CAS 127183-45-3)—lacks publicly disclosed purity specifications from major suppliers; only molecular weight and computed LogP are listed . The 4,6-dimethyl analog is also available at 98% , but its higher molecular weight and lipophilicity differentiate it from the target.

Purity Documentation
Data to verify
Target 98% purity documented; ketone analog purity undisclosed.
Documented purity may reduce batch variability in sensitive assays.
Supplier-specified; independent verification recommended.
Commercial availability Purity specification Procurement reliability

Racemic Form: Cost Advantage Over Chiral Analog

The target compound (CAS 1343623-30-2) is supplied as the racemic mixture (no stereocenter specified in the SMILES string Cc1ccnc(SCC(O)C(F)(F)F)n1) [1], whereas the structurally related des-methyl analog (2S)-1,1,1-trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol (CAS 477712-81-5, TFPP) is explicitly the (S)-enantiomer [2]. The racemic nature eliminates the cost of chiral resolution or asymmetric synthesis, which is required for TFPP. Both compounds share the core 2-pyrimidinylsulfanyl-1,1,1-trifluoropropan-2-ol scaffold, but the target additionally bears the 4-methyl group.

Racemic vs Chiral
Class-level
Racemate (target) vs single (S)-enantiomer analog
Racemic form may reduce synthesis cost for non-chiral applications.
Synthesis cost inferred; actual cost depends on route.
Stereochemistry Synthesis cost Process chemistry

Optimal Application Scenarios


Fragment-Based Drug Discovery Libraries

With MW = 238.23 g/mol and one hydrogen-bond donor, the target compound meets fragment-library criteria (MW ≤ 250, HBD ≤ 3) [1]. Its XLogP3 of 1.9 provides balanced hydrophilicity compatible with aqueous fragment screening conditions, unlike the more lipophilic dimethyl analog (XLogP3 = 2.3) [2]. The availability at 98% purity supports direct use in biophysical assays (SPR, NMR, DSF) without pre-purification.

Pyrimidine Substitution SAR in Kinase and GPCR Leads

The single 4-methyl substitution pattern on the pyrimidine ring permits systematic SAR studies comparing unsubstituted (XLogP3 = 1.5) [3], 4-methyl (XLogP3 = 1.9) [1], and 4,6-dimethyl (XLogP3 = 2.3) [2] congeners within the same scaffold. The stepwise 0.4 log-unit XLogP3 increments enable quantitative assessment of lipophilicity-driven potency shifts without altering the core trifluoropropyl alcohol pharmacophore.

Sulfoxide/Sulfone Intermediate for Agrochemical R&D

The thioether (-S-) linkage in the target compound can be selectively oxidized to sulfoxide or sulfone, a transformation described for structurally related pyrimidinyl sulfanyl intermediates used in herbicidal sulfonylurea synthesis [4]. The alcohol group (HBD = 1) serves as a functional handle for further derivatization (esterification, carbamate formation, or etherification), making the compound a versatile branch point for generating focused chemical libraries.

Cost-Sensitive Scale-Up Synthesis

For process chemistry and scale-up applications where stereochemistry is irrelevant, the racemic nature of the target compound eliminates the need for costly chiral resolution steps required for the (S)-TFPP analog [5]. The documented non-hazardous transport classification (AKSci, not dangerous goods) further simplifies logistics and reduces shipping costs for bulk procurement.

Application
Selection Property
Validation Focus
Fragment library synthesis
MW and HBD compliance
Aqueous assay compatibility and purity verification
Lipophilicity SAR optimization
Stepwise methyl substitution pattern
Lipophilicity-dependent potency interpretation
Agrochemical intermediate derivatization
Thioether oxidation handle and alcohol group
Sulfoxide/sulfone library generation
Scale-up synthesis procurement
Racemic form and non-hazardous transport class
Synthesis-scale logistics and non-chiral route feasibility
Quote Request

Request a Quote for 1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.